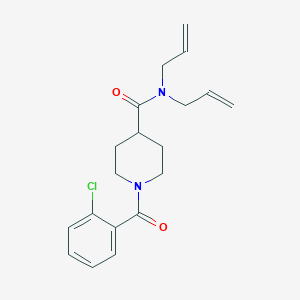![molecular formula C13H20N2O4S B4446419 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide](/img/structure/B4446419.png)
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide
Übersicht
Beschreibung
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide, also known as DMSPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to possess unique biochemical and physiological effects that make it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways that are involved in disease progression. For example, 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. Additionally, it has been found to induce apoptosis in cancer cells and have a protective effect on the cardiovascular and nervous systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide in scientific research is its unique biochemical and physiological effects. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one limitation of using 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide is its potential toxicity, which requires careful handling and dosage control.
Zukünftige Richtungen
There are several potential future directions for research involving 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide. One area of interest is the development of novel drugs based on the structure of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide in clinical trials.
Wissenschaftliche Forschungsanwendungen
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide has been extensively studied for its potential therapeutic applications in various areas of medicine, including cancer, cardiovascular disease, and neurological disorders. Recent studies have shown that 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide possesses anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide has been found to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenoxy]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-4-9-14-13(16)10-19-11-5-7-12(8-6-11)20(17,18)15(2)3/h5-8H,4,9-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAAVBOBKDMKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2-thienyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4446340.png)
![2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B4446341.png)
![3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4446344.png)



![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4446373.png)
![ethyl 4-[(anilinocarbonyl)amino]-3-methylbenzoate](/img/structure/B4446391.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine trifluoroacetate](/img/structure/B4446392.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4446395.png)

![2-methyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446421.png)
